molecular formula C11H13N5S B109697 2-Guanidino-4-(3-methylamino-phenyl)-thiazole CAS No. 88541-11-1

2-Guanidino-4-(3-methylamino-phenyl)-thiazole

Cat. No. B109697
CAS RN: 88541-11-1
M. Wt: 247.32 g/mol
InChI Key: FWRFJIGHPFOHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Guanidino-4-(3-methylamino-phenyl)-thiazole, also known as GMCT, is a synthetic compound that has been widely studied for its potential applications in the field of biomedical research. This molecule belongs to the family of guanidine derivatives, which are known to exhibit a wide range of biological activities.

Mechanism Of Action

The exact mechanism of action of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting the activity of MMPs, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may prevent the spread of cancer cells and reduce tumor growth.

Biochemical And Physiological Effects

2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests that 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may have a protective effect against oxidative stress, which is known to play a role in the development of many diseases, including cancer and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. One area of interest is the development of new cancer therapies based on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. Researchers are also interested in exploring the neuroprotective effects of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of new synthetic methods for 2-Guanidino-4-(3-methylamino-phenyl)-thiazole that may improve its solubility and other properties. Overall, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is a promising compound that has the potential to make a significant contribution to the field of biomedical research.

Synthesis Methods

The synthesis of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole involves the reaction of 3-methyl-4-nitroaniline with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The amine is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide to yield 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. The purity of the final product can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

88541-11-1

Product Name

2-Guanidino-4-(3-methylamino-phenyl)-thiazole

Molecular Formula

C11H13N5S

Molecular Weight

247.32 g/mol

IUPAC Name

2-[4-[3-(methylamino)phenyl]-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C11H13N5S/c1-14-8-4-2-3-7(5-8)9-6-17-11(15-9)16-10(12)13/h2-6,14H,1H3,(H4,12,13,15,16)

InChI Key

FWRFJIGHPFOHHO-UHFFFAOYSA-N

SMILES

CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N

Canonical SMILES

CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N

synonyms

[4-[3-(Methylamino)phenyl]-2-thiazolyl]guanidine; 

Origin of Product

United States

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